N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a spirocyclic system, an amide group, and a methoxyphenethyl group .
Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .Scientific Research Applications
Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have shown significant importance across various scientific disciplines due to their simple structure and wide accessibility. They are particularly noted for their supramolecular self-assembly behavior, which has applications ranging from nanotechnology and polymer processing to biomedical fields. This versatility underscores the potential utility of similarly structured compounds in creating nanometer-sized structures stabilized by H-bonding and their multivalent nature for biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Mafosfamide: A New Anticancer Agent
Mafosfamide, a cyclophosphamide analog, highlights the importance of structural analogs in pharmacology. Its development and evaluation in clinical trials for various cancers demonstrate the relevance of exploring structurally unique compounds for potential therapeutic uses. This underscores the potential pharmacological research applications of novel compounds, including their synthesis, characterization, and evaluation for anticancer properties (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Stereochemistry in Drug Development
The review on stereochemistry of phenylpiracetam and its derivatives emphasizes the critical role of stereochemistry in determining the biological properties of compounds. This research area is crucial for understanding how variations in molecular structure, such as stereoconfiguration, can significantly impact the pharmacological profile of compounds, offering a pathway to optimize their therapeutic benefits (Veinberg et al., 2015).
Oxcarbazepine in Epilepsy Treatment
Oxcarbazepine's development for treating partial epilepsy provides an example of how detailed pharmacological studies contribute to understanding a drug's metabolism, efficacy, and safety. Such research is integral to developing new therapeutic agents, where understanding the metabolic pathways and interactions of new compounds can guide clinical use (Schmidt & Sachdeo, 2000).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-21-15-4-2-14(3-5-15)6-9-18-16(20)19-10-7-17(8-11-19)22-12-13-23-17/h2-5H,6-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZBYJYXQYGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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